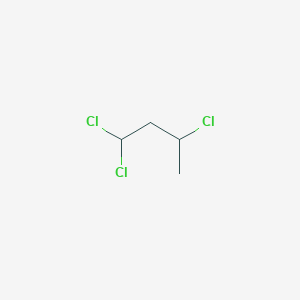

1,1,3-Trichlorobutane

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

13279-87-3 |

|---|---|

分子式 |

C4H7Cl3 |

分子量 |

161.45 g/mol |

IUPAC 名称 |

1,1,3-trichlorobutane |

InChI |

InChI=1S/C4H7Cl3/c1-3(5)2-4(6)7/h3-4H,2H2,1H3 |

InChI 键 |

GSBUVYHAANRCNO-UHFFFAOYSA-N |

SMILES |

CC(CC(Cl)Cl)Cl |

规范 SMILES |

CC(CC(Cl)Cl)Cl |

其他CAS编号 |

13279-87-3 |

同义词 |

1,1,3-trichlorobutane |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1,3-Trichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the plausible synthetic pathway for 1,1,3-trichlorobutane, focusing on a multi-step free-radical chlorination approach. The document outlines the reaction mechanisms, experimental protocols, and quantitative data based on available chemical literature.

Introduction

This compound is a chlorinated hydrocarbon of interest in various chemical syntheses. Its specific substitution pattern offers potential as a building block in the development of more complex molecules. This guide focuses on the most probable synthetic route, which involves a sequential free-radical chlorination, starting from 1-chlorobutane (B31608).

Primary Synthesis Pathway: Sequential Free-Radical Chlorination

The most likely industrial and laboratory-scale synthesis of this compound is a two-step process involving the free-radical chlorination of 1-chlorobutane to yield a mixture of dichlorobutanes, followed by the subsequent chlorination of the major isomer, 1,3-dichlorobutane (B52869).

Step 1: Free-Radical Chlorination of 1-Chlorobutane

The initial step involves the monochlorination of 1-chlorobutane. This reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, with sulfuryl chloride (SO₂Cl₂) often serving as the chlorinating agent.[1][2][3]

Reaction Mechanism:

The reaction proceeds through the classic three stages of a free-radical chain reaction:

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a chlorine atom from sulfuryl chloride to generate a chlorine radical (Cl•).

-

Propagation: The chlorine radical abstracts a hydrogen atom from 1-chlorobutane, forming a chlorobutyl radical and HCl. This radical then reacts with sulfuryl chloride to yield a dichlorobutane and a new chlorine radical, which continues the chain.

-

Termination: The reaction is terminated by the combination of any two radicals.

The regioselectivity of this step is governed by the relative stability of the resulting chlorobutyl radical (tertiary > secondary > primary) and the electron-withdrawing inductive effect of the chlorine atom already present on the 1-chlorobutane molecule.[4][5] The inductive effect strengthens the C-H bonds on the carbons closer to the chlorine (C1 and C2), making the hydrogens on C3 and C4 more susceptible to abstraction.[5] This leads to a product mixture of dichlorobutane isomers.

Quantitative Data:

The distribution of dichlorobutane isomers from the free-radical chlorination of 1-chlorobutane is influenced by reaction conditions. The following table summarizes typical product distributions.

| Product Isomer | Typical Product Distribution (%) |

| 1,1-Dichlorobutane | 5 - 8 |

| 1,2-Dichlorobutane | 22 - 23 |

| 1,3-Dichlorobutane | 44 - 46 |

| 1,4-Dichlorobutane | 24 - 25 |

Data compiled from multiple sources detailing the free-radical chlorination of 1-chlorobutane.[6][7]

Experimental Protocol:

A representative experimental protocol for the free-radical chlorination of 1-chlorobutane is as follows:

Materials:

-

1-Chlorobutane

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Anhydrous solvent (e.g., carbon tetrachloride, though less common now due to toxicity)

-

Sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

A solution of 1-chlorobutane and a catalytic amount of AIBN in a suitable solvent is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.

-

The solution is heated to reflux.

-

Sulfuryl chloride is added dropwise to the refluxing solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.

-

The reaction mixture is cooled to room temperature and washed sequentially with water and sodium bicarbonate solution to remove any remaining acid.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The resulting mixture of dichlorobutanes can be separated by fractional distillation.

Step 2: Free-Radical Chlorination of 1,3-Dichlorobutane

The second step involves the chlorination of the major product from the first step, 1,3-dichlorobutane, to produce this compound. This reaction would also proceed via a free-radical chain mechanism, similar to the first chlorination.

Reaction Mechanism:

The mechanism is analogous to the chlorination of 1-chlorobutane, involving initiation, propagation, and termination steps. The key factor in this step is the regioselectivity of hydrogen abstraction from 1,3-dichlorobutane by the chlorine radical. The existing chlorine atoms will influence the reactivity of the remaining C-H bonds through inductive effects. Abstraction of the hydrogen at the C1 position would be favored due to the formation of a secondary radical stabilized by the adjacent chlorine atom.

Expected Product Distribution:

Experimental Protocol:

The experimental protocol for this step would be very similar to the first chlorination, with 1,3-dichlorobutane used as the starting material.

Materials:

-

1,3-Dichlorobutane

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous solvent

Procedure:

-

A solution of 1,3-dichlorobutane and AIBN in a suitable solvent is heated to reflux.

-

Sulfuryl chloride is added dropwise.

-

The mixture is refluxed until the reaction is complete.

-

Workup involves washing with water and sodium bicarbonate solution, followed by drying and purification.

-

Fractional distillation would be required to isolate this compound from the other trichlorobutane isomers and unreacted starting material.

Alternative Synthesis Pathway: Telomerization of Vinyl Chloride and Chloroform (B151607)

An alternative, though less direct, route that produces a related chlorinated alkane is the telomerization of vinyl chloride with chloroform.[1][2] This reaction has been shown to produce 1,1,3,3-tetrachloropropane, not this compound. However, understanding this type of reaction is relevant in the broader context of synthesizing polychlorinated alkanes.

Reaction Mechanism:

This is a free-radical chain addition reaction where the chloroform acts as the telogen and vinyl chloride as the taxogen. The reaction is typically initiated by a redox system, such as ferrous chloride and an amine. The trichloromethyl radical (•CCl₃) is formed, which then adds across the double bond of vinyl chloride. The resulting radical abstracts a hydrogen atom from another chloroform molecule to yield the product and regenerate the trichloromethyl radical.

Mandatory Visualizations

Caption: Overall workflow for the two-step synthesis of this compound.

Caption: Mechanism of free-radical chlorination of 1-chlorobutane.

Conclusion

The synthesis of this compound is most practically achieved through a two-step free-radical chlorination process, beginning with the readily available 1-chlorobutane. The first step, leading to a mixture of dichlorobutanes, is well-characterized, with 1,3-dichlorobutane being the predominant isomer. The subsequent chlorination of 1,3-dichlorobutane is the logical, though less documented, step to yield the target molecule. Further research is warranted to quantify the product distribution of the second chlorination and optimize the reaction conditions for selectively producing this compound. This guide provides a foundational understanding of the synthesis pathway and mechanism for researchers and professionals in the field of chemical and drug development.

References

Physicochemical Properties of 1,1,3-Trichlorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,1,3-trichlorobutane. The information is presented to support research, development, and safety assessments involving this compound. All quantitative data are summarized in a structured table for ease of reference, followed by detailed descriptions of general experimental protocols for determining these key properties.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C₄H₇Cl₃ | [1][2] |

| Molecular Weight | 161.46 g/mol | [1][2] |

| CAS Registry Number | 13279-87-3 | [1] |

| Boiling Point | 152 - 154 °C | [1][2] |

| Density | 1.2514 g/cm³ at 25 °C | [1] |

| Melting Point (Normal Fusion Point) | 194.60 K (-78.55 °C) (Calculated) | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 36.88 kJ/mol (Calculated) | [3] |

| Enthalpy of Fusion (ΔfusH°) | 11.66 kJ/mol (Calculated) | [3] |

| Log10 of Water Solubility (log₁₀WS) | -2.68 (Calculated) | [3] |

| Octanol (B41247)/Water Partition Coefficient (logPₒ/w) | 2.807 (Calculated) | [3] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CC(CC(Cl)Cl)Cl | [4] |

| InChI Key | GSBUVYHAANRCNO-UHFFFAOYSA-N | [1][4] |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of liquid organic compounds such as this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small sample of an organic liquid is the capillary tube method.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer or an aluminum heating block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.

-

The entire assembly is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

The apparatus is heated gently and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.

Apparatus:

-

Pycnometer (a flask with a specific, accurately known volume) or a volumetric flask

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a temperature-controlled water bath to allow it to reach thermal equilibrium (e.g., 25 °C).

-

The pycnometer is removed from the bath, dried, and weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Water Solubility Determination

The solubility of an organic compound in water is a measure of the maximum amount of the substance that can dissolve in a given amount of water at a specific temperature.

Apparatus:

-

Vials with screw caps

-

Shaker or magnetic stirrer

-

Centrifuge (optional)

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

Procedure:

-

An excess amount of the organic compound is added to a known volume of distilled water in a vial.

-

The vial is sealed and agitated (e.g., in a shaker or with a magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the mixture is allowed to stand to allow the undissolved portion to settle. Centrifugation can be used to facilitate the separation of the aqueous phase.

-

A sample of the clear, saturated aqueous solution is carefully withdrawn.

-

The concentration of the dissolved organic compound in the aqueous sample is determined using a suitable analytical technique. This concentration represents the water solubility of the compound at that temperature.

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (Kow or P) is a measure of the lipophilicity of a compound. It is the ratio of the concentration of a chemical in octanol to its concentration in water at equilibrium. The logarithm of this value is denoted as logP. The shake-flask method is a common technique for its determination.

Apparatus:

-

Separatory funnel or centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., GC, HPLC, or UV-Vis Spectrophotometry)

-

1-Octanol and distilled water, pre-saturated with each other

Procedure:

-

1-Octanol and water are mutually saturated by stirring them together for at least 24 hours, followed by a separation period.

-

A known amount of the test substance is dissolved in either water or 1-octanol.

-

A measured volume of this solution is placed in a separatory funnel or centrifuge tube, and a measured volume of the other solvent is added.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the substance between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to enhance phase separation.

-

Samples are carefully taken from both the octanol and the aqueous layers.

-

The concentration of the substance in each phase is determined using an appropriate analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is then calculated.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physicochemical properties of a chemical compound.

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to 1,1,3-Trichlorobutane: Identifiers and Characterization Protocols

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical identifiers and analytical methodologies for 1,1,3-trichlorobutane. This document provides a structured summary of its key identifiers and outlines general experimental protocols for its characterization.

Core Identifiers for this compound

Accurate identification of chemical compounds is fundamental in research and development. For this compound, a variety of identifiers are used to ensure unambiguous reference. The primary identifier is the CAS (Chemical Abstracts Service) Registry Number, which is unique to each chemical substance.

Below is a table summarizing the key identifiers for this compound.

| Identifier Type | Value |

| CAS Number | 13279-87-3[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C4H7Cl3[1] |

| Molecular Weight | 161.46 g/mol [2] |

| PubChem CID | 114483[1] |

| SMILES | CC(Cl)CC(Cl)Cl[2] |

| InChI | InChI=1S/C4H7Cl3/c1-3(5)2-4(6)7/h3-4H,2H2,1H3[1] |

| InChIKey | GSBUVYHAANRCNO-UHFFFAOYSA-N[1][2] |

| EINECS | 236-281-3[1] |

| DSSTox Substance ID | DTXSID20871214[1] |

Experimental Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of a molecule. For this compound, both ¹H and ¹³C NMR would provide key information about its carbon-hydrogen framework.

-

Sample Preparation : Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. For ¹H NMR, the signals should be integrated to determine the ratio of protons in different chemical environments.

-

Spectral Interpretation : Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to confirm the structure of this compound.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile compounds like this compound.

-

Sample Preparation : Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation : Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The GC oven temperature should be programmed to ramp up to ensure good separation of the compound from any impurities.

-

MS Detection : The eluent from the GC column is directed into the ion source of a mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio.

-

Data Analysis : The retention time from the gas chromatogram provides a characteristic value for the compound under specific GC conditions. The mass spectrum will show a molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the identity of this compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in characteristic M+2 peaks for chlorine-containing fragments.

Logical Workflow for Chemical Identification

The process of identifying an unknown chemical substance can be visualized as a systematic workflow. This workflow starts with a name or structure and progresses through the acquisition and verification of various chemical identifiers and experimental data.

Caption: A logical workflow for the identification of a chemical substance.

References

Spectroscopic Analysis of 1,1,3-Trichlorobutane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data and analytical protocols for the characterization of 1,1,3-trichlorobutane. Aimed at researchers, scientists, and professionals in drug development, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental methodologies are also provided to facilitate the acquisition of high-quality spectroscopic data for this and similar halogenated alkanes.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These predictions are based on the known effects of chlorine substitution on the spectroscopic behavior of alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. Chemical shifts are influenced by the electronegativity of the neighboring chlorine atoms.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-1 | ~5.8 - 6.2 | Triplet (t) | ~6-7 | 1H |

| H-2 | ~2.3 - 2.7 | Multiplet (m) | - | 2H |

| H-3 | ~4.2 - 4.6 | Multiplet (m) | - | 1H |

| H-4 | ~1.6 - 1.8 | Doublet (d) | ~6-7 | 3H |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the carbon skeleton. The chemical shifts are significantly affected by the attached chlorine atoms.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~80 - 85 |

| C-2 | ~45 - 50 |

| C-3 | ~60 - 65 |

| C-4 | ~25 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2970 - 2850 | C-H stretch | Alkane |

| 1465 - 1450 | C-H bend (scissoring) | -CH₂- |

| 1380 - 1370 | C-H bend (rocking) | -CH₃ |

| 800 - 600 | C-Cl stretch | Chloroalkane |

Mass Spectrometry (MS)

Electron ionization mass spectrometry is expected to produce a molecular ion peak and several fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in the spectrum.

| m/z | Ion | Comments |

| 160, 162, 164 | [M]⁺ | Molecular ion peak cluster, reflecting the presence of three chlorine atoms. |

| 125, 127 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 99, 101 | [M - C₂H₄Cl]⁺ | Fragmentation of the carbon chain. |

| 63, 65 | [CH₂Cl]⁺ | Common fragment for chlorinated compounds. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer's field frequency to the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate parameters (e.g., pulse sequence, number of scans, spectral width, and relaxation delay). For ¹H NMR, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal reference (0 ppm). For ¹³C NMR, the solvent peak is often used as a reference.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) of the FT-IR spectrometer are clean and dry.

-

Place a single drop of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, creating a thin liquid film between the plates.

-

Mount the salt plates in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Record a background spectrum with the empty salt plates in the beam path.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. A typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction (Direct Infusion or GC-MS):

-

Direct Infusion: Dissolve a small amount of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile). Infuse the solution directly into the ion source using a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dilute the sample in a suitable solvent (e.g., dichloromethane). Inject a small volume (e.g., 1 µL) into the GC, which will separate the compound before it enters the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source, which is under high vacuum.

-

A beam of electrons, typically with an energy of 70 eV, bombards the sample molecules, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an unknown compound like this compound.

In-depth Technical Guide on the Molecular Structure and Conformation of 1,1,3-Trichlorobutane: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,1,3-Trichlorobutane is a chlorinated hydrocarbon with the chemical formula C₄H₇Cl₃.[1][2][3] The presence of multiple chlorine atoms and a chiral center at the C3 position suggests a complex conformational landscape. Understanding the preferred three-dimensional structures of this molecule is crucial for predicting its physical, chemical, and biological properties, which is of significant interest in fields such as toxicology, environmental science, and drug development.

The conformational flexibility of this compound arises from the rotation around its carbon-carbon single bonds. These rotations give rise to various spatial arrangements of the atoms, known as conformers or rotamers, which differ in their steric and electronic energies. The relative populations of these conformers at a given temperature determine the molecule's overall properties.

Conformational Isomers of this compound

Due to the presence of two stereogenic centers (C1 and C3), this compound can exist as diastereomers. The rotation around the C1-C2 and C2-C3 bonds will lead to a number of possible staggered conformers for each diastereomer. The primary dihedral angles to consider are:

-

τ₁ (Cl-C1-C2-C3)

-

τ₂ (C1-C2-C3-Cl)

-

τ₃ (C1-C2-C3-C4)

The relative energies of these conformers would be influenced by a combination of steric hindrance between the bulky chlorine atoms and the methyl group, as well as electrostatic interactions (dipole-dipole interactions) between the C-Cl bonds. Generally, conformers with anti-periplanar arrangements of the largest substituents are lower in energy, while gauche arrangements introduce steric strain.

A logical workflow for identifying the stable conformers of this compound is depicted below. This process would typically involve a systematic search of the potential energy surface by rotating the key dihedral angles and then performing geometry optimizations to find the local energy minima.

Caption: Workflow for identifying stable conformers.

Quantitative Structural Data

A comprehensive search of scientific databases revealed a lack of specific experimental or high-level computational studies on this compound that provide quantitative data for its molecular structure. Therefore, tables summarizing bond lengths, bond angles, and dihedral angles for its specific conformers cannot be provided at this time.

For context, research on similar molecules like 1-chlorobutane (B31608) has utilized gas-phase electron diffraction and ab initio calculations to determine its structural parameters.[4] It is anticipated that the C-C and C-Cl bond lengths in this compound would be in the typical ranges for chlorinated alkanes.

Experimental and Computational Protocols

While specific experimental data for this compound is unavailable, this section outlines the standard methodologies that would be employed to determine its molecular structure and conformational preferences.

Experimental Methodologies

4.1.1. Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular geometry of volatile compounds.

-

Protocol:

-

A gaseous sample of this compound would be introduced into a high-vacuum chamber.

-

A high-energy electron beam is directed through the gas.

-

The scattered electrons create a diffraction pattern that is captured on a detector.

-

The diffraction pattern, which is a function of the internuclear distances, is analyzed to determine bond lengths, bond angles, and the relative abundances of different conformers.

-

This experimental data is often used in conjunction with theoretical calculations to refine the structural model.

-

4.1.2. Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, providing precise information about its rotational constants.

-

Protocol:

-

A gaseous sample of this compound is introduced into a waveguide.

-

Microwave radiation is passed through the sample, and the absorption spectrum is recorded.

-

The frequencies of the rotational transitions are used to determine the moments of inertia of the molecule.

-

By analyzing the moments of inertia for different isotopic species, a detailed molecular structure can be derived for individual conformers.

-

4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide information about the conformational equilibrium in the liquid phase.

-

Protocol:

-

A solution of this compound in a suitable deuterated solvent is prepared.

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts and, more importantly, the vicinal coupling constants (³J) are analyzed. These coupling constants are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.

-

By measuring the coupling constants at different temperatures, the relative energies of the conformers can be estimated.

-

The logical relationship between these experimental techniques and the derived structural information is illustrated in the following diagram.

Caption: Experimental methods for structural analysis.

Computational Chemistry Methods

In the absence of experimental data, computational chemistry provides a powerful alternative for studying the molecular structure and conformation of molecules like this compound.

-

Protocol:

-

Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all possible low-energy conformers. This can be done using molecular mechanics or semi-empirical methods.

-

Geometry Optimization: The geometries of the identified conformers are then optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) (e.g., with the B3LYP functional) or Møller-Plesset perturbation theory (e.g., MP2), and a suitable basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

-

Relative Energy Calculation: The relative energies of the conformers are calculated from their electronic energies, including zero-point energy corrections, to determine their relative populations according to the Boltzmann distribution.

-

Conclusion

This technical guide has outlined the fundamental principles and methodologies for determining the molecular structure and conformation of this compound. At present, there is a notable absence of specific experimental or computational data for this molecule in the public domain. The experimental and computational protocols described herein provide a roadmap for future research to elucidate the three-dimensional structure of this compound. Such studies are essential for a comprehensive understanding of its chemical and physical behavior and will be invaluable to researchers in various scientific disciplines. Further investigation is strongly encouraged to fill this knowledge gap.

References

Reactivity Profile of 1,1,3-Trichlorobutane with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 1,1,3-trichlorobutane with a range of common nucleophiles, including hydroxide (B78521), alkoxides, cyanide, and ammonia (B1221849). Due to the presence of two distinct electrophilic centers—a secondary carbon bearing a single chlorine atom and a primary carbon bearing a gem-dichloro group—this compound exhibits a complex and competing reactivity pattern involving both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. This document outlines the theoretical framework governing these reactions, presents extrapolated quantitative data based on analogous systems, provides detailed experimental protocols for conducting these reactions, and visualizes the key reaction mechanisms and workflows.

Introduction

This compound is a polychlorinated alkane with a unique structural arrangement that presents multiple potential reaction pathways when treated with nucleophiles. The secondary chloride at the C-3 position is susceptible to both SN2 and E2 reactions, and under certain conditions, SN1 and E1 pathways. The gem-dichloro group at the C-1 position is generally less reactive towards nucleophilic substitution but can participate in elimination reactions. The interplay between the nucleophile's strength and steric bulk, the reaction solvent, and temperature dictates the predominant reaction mechanism and the resulting product distribution. Understanding this reactivity profile is crucial for the strategic use of this compound as a synthetic intermediate.

Theoretical Framework

The reactivity of this compound is governed by the principles of nucleophilic substitution and elimination reactions.

-

Nucleophilic Substitution (SN1 and SN2):

-

SN2 (Bimolecular Nucleophilic Substitution): This is a one-step mechanism favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. The nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The secondary chloride at C-3 is a potential site for SN2 attack.

-

SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate. It is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. The secondary nature of the C-3 chloride allows for the formation of a secondary carbocation, which can be stabilized by hyperconjugation.

-

-

Elimination Reactions (E1 and E2):

-

E2 (Bimolecular Elimination): This is a one-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. Both the C-1 and C-3 positions can undergo E2 elimination. The use of strong, bulky bases typically favors elimination over substitution.[1]

-

E1 (Unimolecular Elimination): This reaction proceeds through a carbocation intermediate, similar to the SN1 pathway. A weak base can then remove a proton to form an alkene. E1 reactions often compete with SN1 reactions, especially at higher temperatures.[1]

-

The competition between these pathways is influenced by several factors:

-

Nucleophile/Base Strength: Strong nucleophiles that are also strong bases (e.g., hydroxide, alkoxides) can promote both SN2 and E2 reactions.[1][2] Strong, sterically hindered bases (e.g., potassium tert-butoxide) will strongly favor E2 elimination.[1] Weaker bases that are good nucleophiles (e.g., cyanide, ammonia) will favor substitution reactions.

-

Substrate Structure: The secondary chloride at C-3 is more susceptible to both substitution and elimination than the gem-dichloro group at C-1. Steric hindrance around the electrophilic carbon can disfavor SN2 reactions.

-

Solvent: Polar protic solvents (e.g., water, ethanol) stabilize both the carbocation intermediate in SN1/E1 reactions and the leaving group. Polar aprotic solvents (e.g., acetone, DMSO) are ideal for SN2 reactions as they solvate the cation but not the anionic nucleophile, increasing its reactivity.

-

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[1]

Reactivity with Specific Nucleophiles

This section details the expected reactivity of this compound with various nucleophiles. The quantitative data presented in the tables are extrapolated from reactions of analogous secondary and polychlorinated alkanes due to the limited availability of specific data for this compound.

Reaction with Hydroxide (e.g., NaOH)

With a strong, unhindered nucleophile and base like hydroxide, a mixture of substitution and elimination products is expected. The E2 pathway is likely to be a significant competitor to the SN2 reaction at the C-3 position.

Table 1: Estimated Product Distribution for the Reaction of this compound with NaOH in Ethanol (B145695)/Water

| Product | Structure | Estimated Yield (%) | Reaction Pathway |

| 1,1-Dichloro-3-butanol | Cl2CHCH2CH(OH)CH3 | 30-40 | SN2 |

| 1,1-Dichloro-2-butene | Cl2CHCH=CHCH3 | 40-50 | E2 |

| 3,3-Dichloro-1-butene | ClCH=CHCH(Cl)CH3 | 10-20 | E2 |

digraph "Reaction with Hydroxide" { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.5", fontname="Arial", fontsize="12"]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1,1-Dichloro-3-butanol" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "1,1-Dichloro-2-butene" [fillcolor="#FBBC05", fontcolor="#202124"]; "3,3-Dichloro-1-butene" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> "1,1-Dichloro-3-butanol" [label="SN2 (NaOH)"]; "this compound" -> "1,1-Dichloro-2-butene" [label="E2 (NaOH)"]; "this compound" -> "3,3-Dichloro-1-butene" [label="E2 (NaOH)"]; }

Caption: Competing SN2 and E2 pathways with hydroxide.

Reaction with Alkoxides (e.g., NaOCH2CH3)

Stronger bases than hydroxide, alkoxides are expected to favor elimination products even more significantly. The use of a bulky alkoxide like potassium tert-butoxide would lead almost exclusively to elimination products.

Table 2: Estimated Product Distribution for the Reaction of this compound with Sodium Ethoxide in Ethanol

| Product | Structure | Estimated Yield (%) | Reaction Pathway |

| 1,1-Dichloro-3-ethoxybutane | Cl2CHCH2CH(OCH2CH3)CH3 | 10-20 | SN2 |

| 1,1-Dichloro-2-butene | Cl2CHCH=CHCH3 | 60-70 | E2 |

| 3,3-Dichloro-1-butene | ClCH=CHCH(Cl)CH3 | 15-25 | E2 |

digraph "Reaction with Alkoxide" { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.5", fontname="Arial", fontsize="12"]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1,1-Dichloro-3-ethoxybutane" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "1,1-Dichloro-2-butene" [fillcolor="#FBBC05", fontcolor="#202124"]; "3,3-Dichloro-1-butene" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> "1,1-Dichloro-3-ethoxybutane" [label="SN2 (NaOEt)"]; "this compound" -> "1,1-Dichloro-2-butene" [label="E2 (NaOEt)"]; "this compound" -> "3,3-Dichloro-1-butene" [label="E2 (NaOEt)"]; }

Caption: Predominance of E2 with alkoxide bases.

Reaction with Cyanide (e.g., KCN)

Cyanide is a strong nucleophile but a relatively weak base, thus favoring substitution over elimination. The SN2 pathway is expected to be the major route.

Table 3: Estimated Product Distribution for the Reaction of this compound with KCN in Ethanol

| Product | Structure | Estimated Yield (%) | Reaction Pathway |

| 2,2-Dichloro-4-cyanopentane | Cl2CHCH2CH(CN)CH3 | 70-80 | SN2 |

| 1,1-Dichloro-2-butene | Cl2CHCH=CHCH3 | 15-25 | E2 |

| 3,3-Dichloro-1-butene | ClCH=CHCH(Cl)CH3 | 5-10 | E2 |

digraph "Reaction with Cyanide" { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.5", fontname="Arial", fontsize="12"]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2,2-Dichloro-4-cyanopentane" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Elimination Products" [fillcolor="#FBBC05", fontcolor="#202124"];

"this compound" -> "2,2-Dichloro-4-cyanopentane" [label="SN2 (KCN)"]; "this compound" -> "Elimination Products" [label="E2 (minor)"]; }

Caption: SN2 dominance with cyanide nucleophile.

Reaction with Ammonia (NH3)

Ammonia is a good nucleophile and a weak base, leading primarily to substitution products. The initial substitution product, an amine, can act as a nucleophile itself, potentially leading to over-alkylation. Using a large excess of ammonia can help to minimize this.

Table 4: Estimated Product Distribution for the Reaction of this compound with Excess Ammonia

| Product | Structure | Estimated Yield (%) | Reaction Pathway |

| 1,1-Dichloro-3-aminobutane | Cl2CHCH2CH(NH2)CH3 | 60-70 | SN2 |

| Di-(1,1-dichloro-3-butyl)amine | (Cl2CHCH2CH(CH3))2NH | 10-20 | SN2 |

| Elimination Products | - | 10-20 | E2 |

digraph "Reaction with Ammonia" { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.5", fontname="Arial", fontsize="12"]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1,1-Dichloro-3-aminobutane" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Over-alkylation Products" [fillcolor="#FBBC05", fontcolor="#202124"]; "Elimination Products" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> "1,1-Dichloro-3-aminobutane" [label="SN2 (NH3)"]; "1,1-Dichloro-3-aminobutane" -> "Over-alkylation Products" [label="SN2"]; "this compound" -> "Elimination Products" [label="E2 (minor)"]; }

Caption: SN2 reaction with ammonia and potential over-alkylation.

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with various nucleophiles. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

General Workflow

Caption: A generalized workflow for nucleophilic reactions.

Protocol for Reaction with Sodium Hydroxide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.2 equivalents) in a 1:1 mixture of ethanol and water.

-

Add this compound (1.0 equivalent) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation. Analyze the product distribution by GC-MS and characterize the isolated products by 1H NMR, 13C NMR, and IR spectroscopy.

Protocol for Reaction with Sodium Ethoxide

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 equivalents) in anhydrous ethanol.

-

Cool the solution in an ice bath and add this compound (1.0 equivalent) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by GC.

-

Work-up: After the reaction is complete, cool the mixture and carefully quench with water.

-

Extract the product with pentane (B18724) (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification and Analysis: Carefully remove the solvent by distillation. Purify the product mixture by fractional distillation and analyze by GC-MS, 1H NMR, and 13C NMR.

Protocol for Reaction with Potassium Cyanide

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve potassium cyanide (1.5 equivalents) in ethanol. Caution: Cyanide salts are highly toxic.

-

Add this compound (1.0 equivalent) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC.

-

Work-up: Cool the reaction mixture and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purification and Analysis: Remove the solvent and purify the resulting nitrile by vacuum distillation. Characterize the product by IR (presence of a C≡N stretch), 1H NMR, and 13C NMR.

Protocol for Reaction with Ammonia

-

Reaction Setup: In a sealed pressure vessel, place a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).

-

Cool the vessel in a dry ice/acetone bath and add a large excess of liquid ammonia (at least 10 equivalents).

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours.

-

Work-up: Carefully vent the excess ammonia in a fume hood.

-

Add water to the reaction mixture and extract with dichloromethane (B109758) (3 x 50 mL).

-

Dry the combined organic layers over anhydrous potassium carbonate.

-

Purification and Analysis: Remove the solvent under reduced pressure. The product mixture can be analyzed by GC-MS. The primary amine can be purified by column chromatography or by conversion to its hydrochloride salt.

Conclusion

The reactivity of this compound with nucleophiles is a nuanced interplay of competing substitution and elimination pathways. Strong, unhindered bases like hydroxide and alkoxides tend to favor elimination, while strong, less basic nucleophiles such as cyanide and ammonia predominantly lead to substitution products. The experimental conditions, particularly the choice of solvent and temperature, can be manipulated to influence the product distribution. This guide provides a foundational understanding and practical protocols for exploring the rich and complex chemistry of this versatile polychlorinated alkane. Further research is warranted to obtain precise quantitative data for these reactions to enable more accurate predictive modeling and synthetic planning.

References

Thermal Stability and Decomposition of 1,1,3-Trichlorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1,1,3-trichlorobutane. Due to the limited direct experimental data on this specific compound, this guide draws upon analogous information from studies on similar chlorinated hydrocarbons to predict its behavior. The information presented herein is intended to support research and development activities where the thermal stability of this and related compounds is a critical parameter.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under thermal stress and for designing appropriate experimental conditions.

| Property | Value | Unit |

| Molecular Formula | C₄H₇Cl₃ | - |

| Molecular Weight | 161.46 | g/mol |

| CAS Registry Number | 13279-87-3 | - |

| Boiling Point | 152 | °C |

| Density (at 25 °C) | 1.2514 | g/cm³ |

Thermal Stability and Decomposition Pathways

For this compound, two primary dehydrochlorination pathways are plausible, leading to the formation of different dichlorobutene (B78561) isomers. The specific pathway and the distribution of products will depend on the reaction conditions, such as temperature, pressure, and the presence of catalysts.

Proposed Decomposition Pathways:

-

Pathway A: Elimination of HCl from carbons 1 and 2, yielding 1,3-dichloro-1-butene.

-

Pathway B: Elimination of HCl from carbons 2 and 3, yielding 1,1-dichloro-2-butene.

Further decomposition at higher temperatures could lead to the formation of other chlorinated and non-chlorinated smaller molecules, as well as char and soot. Common hazardous decomposition products from chlorinated hydrocarbons include hydrogen chloride and carbon monoxide.

Caption: Proposed dehydrochlorination pathways of this compound.

Predicted Decomposition Products

Based on the proposed dehydrochlorination pathways and general knowledge of the pyrolysis of chlorinated hydrocarbons, a list of potential decomposition products is provided in Table 2. The relative abundance of these products is expected to be highly dependent on the specific experimental conditions.

| Product Class | Specific Compounds |

| Primary Products | 1,3-dichloro-1-butene, 1,1-dichloro-2-butene, Hydrogen Chloride (HCl) |

| Secondary Products | Dichlorobutadienes, Chlorobutenes, Butadienes |

| Minor/Trace Products | Methane, Ethylene, Propylene, Chloroform, Carbon Tetrachloride |

| Combustion Products (if O₂ is present) | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Water (H₂O), Phosgene (COCl₂) |

Experimental Protocols for Thermal Decomposition Studies

A general experimental workflow for investigating the thermal decomposition of a liquid chlorinated hydrocarbon like this compound is outlined below. This protocol is based on common methodologies used for studying the pyrolysis of organic compounds.

Objective: To determine the thermal decomposition temperature, identify the decomposition products, and elucidate the decomposition kinetics of this compound.

Materials and Equipment:

-

This compound (high purity)

-

Inert gas (e.g., Nitrogen, Argon)

-

Pyrolysis reactor (e.g., quartz tube furnace, micro-pyrolyzer)

-

Temperature controller

-

Gas-tight syringes for sample injection

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer or FTIR

Experimental Workflow Diagram:

Caption: General experimental workflow for thermal decomposition studies.

Procedure:

-

Thermogravimetric Analysis (TGA):

-

A small, precise amount of this compound is heated in a TGA instrument under a controlled inert atmosphere.

-

The temperature is ramped at a constant rate (e.g., 10 °C/min).

-

The mass loss of the sample is recorded as a function of temperature. This provides the onset temperature of decomposition and the overall mass loss profile.

-

The evolved gases are analyzed in real-time using a coupled mass spectrometer or FTIR to identify the initial decomposition products.

-

-

Pyrolysis in a Reactor:

-

The pyrolysis reactor is heated to the desired temperature, as determined from the TGA results.

-

The system is purged with an inert gas to remove any oxygen.

-

A known amount of this compound is injected into the hot zone of the reactor.

-

The volatile decomposition products are carried by the inert gas stream to the GC-MS for analysis.

-

Experiments are conducted at various temperatures and residence times to study the effect of these parameters on the product distribution.

-

-

Product Analysis by GC-MS:

-

The effluent from the pyrolysis reactor is directly injected into the GC-MS system.

-

The gas chromatograph separates the individual components of the product mixture.

-

The mass spectrometer provides mass spectra for each separated component, allowing for their identification by comparison with spectral libraries (e.g., NIST).

-

Quantification of the products can be achieved using appropriate calibration standards.

-

-

Data Analysis and Interpretation:

-

The identified products are used to propose a detailed decomposition mechanism.

-

By analyzing the product distribution at different temperatures, kinetic parameters such as the activation energy and pre-exponential factor for the decomposition reaction can be determined using methods like the Arrhenius plot.

-

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is scarce, a reasonable prediction of its behavior can be made based on the well-established chemistry of chlorinated hydrocarbons. The primary decomposition pathway is expected to be dehydrochlorination, leading to the formation of dichlorobutene isomers and hydrogen chloride. Further research employing the experimental protocols outlined in this guide is necessary to obtain quantitative data on the decomposition kinetics and product distribution for this specific compound. Such data will be invaluable for professionals in research and drug development who handle or utilize this compound and related structures at elevated temperatures.

References

A Technical Guide to the Solubility of 1,1,3-Trichlorobutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,3-trichlorobutane, a halogenated hydrocarbon of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility in a range of organic solvents. It includes a detailed discussion of the theoretical principles governing solubility, a qualitative assessment of expected solubility based on solvent polarity, and comprehensive experimental protocols for the quantitative determination of solubility. Standard methodologies, including the isothermal shake-flask method followed by analytical quantification, are presented to enable researchers to generate reliable and reproducible data.

Introduction: Understanding the Solubility of this compound

This compound (C₄H₇Cl₃) is a chlorinated derivative of butane.[1][2][3] Its molecular structure, featuring both a hydrocarbon backbone and polar carbon-chlorine bonds, results in a molecule of moderate polarity. Understanding its solubility in various organic solvents is crucial for its application as a solvent, reagent, or intermediate in chemical synthesis, particularly in the pharmaceutical industry where solvent selection can significantly impact reaction kinetics, product purity, and process safety.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound will, therefore, be dictated by the interplay of London dispersion forces, dipole-dipole interactions, and the potential for hydrogen bonding with the solvent.

Qualitative Solubility Profile

Based on its molecular structure, a qualitative assessment of the solubility of this compound in different classes of organic solvents can be made:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): this compound is expected to be highly soluble in nonpolar solvents. The primary intermolecular forces in both the solute and these solvents are London dispersion forces, leading to favorable mixing.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane): High solubility is also anticipated in polar aprotic solvents. The dipole-dipole interactions present in both this compound and these solvents will facilitate dissolution.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The solubility in polar protic solvents is expected to be more limited. While this compound can act as a hydrogen bond acceptor via its chlorine atoms, it lacks hydrogen bond donating capabilities. Its solubility will depend on the balance between the favorable dipole-dipole interactions and the disruption of the strong hydrogen-bonding network of the solvent. It is expected to be sparingly soluble in water.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (Solute) |

| e.g., Hexane | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Acetone | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Methanol | e.g., 25 | |||

| e.g., Ethanol | e.g., 25 |

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.[6][7][8][9] This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then quantifying the concentration of the solute in the solution.

Isothermal Shake-Flask Method

-

Preparation:

-

Accurately weigh a known amount of the organic solvent into a series of sealable glass vials or flasks.

-

Ensure all glassware is clean and dry.[10]

-

-

Addition of Solute:

-

Add an excess amount of this compound to each vial. The presence of undissolved solute is necessary to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles.

-

-

Quantification:

-

Analyze the concentration of this compound in the filtered supernatant using a suitable analytical method as detailed below.

-

Analytical Quantification Methods

This is a direct and simple method for determining the concentration of a non-volatile solute.[1][3][10][11]

-

Procedure:

-

Accurately weigh an empty, dry evaporating dish.

-

Transfer a known volume or mass of the filtered saturated solution into the evaporating dish and weigh it again.

-

Carefully evaporate the solvent in a fume hood or a rotary evaporator.

-

Once the solvent is removed, dry the evaporating dish containing the this compound residue in an oven at a temperature below its boiling point (152 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it.

-

-

Calculation:

-

Mass of solute: (Weight of dish + residue) - (Weight of empty dish)

-

Mass of solvent: (Weight of dish + solution) - (Weight of dish + residue)

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

-

To express solubility in g/100 mL or mol/L, the density of the solvent at the experimental temperature is required.

-

Gas chromatography is a highly sensitive and specific method for quantifying volatile compounds like this compound.[4][12][13][14]

-

Procedure:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject a fixed volume of each standard solution into the gas chromatograph and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration.

-

Sample Analysis: Inject the same fixed volume of the filtered saturated solution into the GC under the same conditions.

-

Record the peak area for the this compound.

-

-

Calculation:

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

-

This method is applicable if this compound exhibits absorbance in the UV-Vis spectrum and the solvent does not interfere.[2][15][16]

-

Procedure:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Create a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).

-

Sample Analysis: Measure the absorbance of the filtered saturated solution (it may need to be diluted with a known factor to fall within the linear range of the calibration curve).

-

-

Calculation:

-

Use the calibration curve to determine the concentration of this compound in the (diluted) saturated solution.

-

If diluted, multiply the result by the dilution factor to obtain the solubility.

-

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined isothermal shake-flask method and employing appropriate analytical techniques such as gravimetric analysis, gas chromatography, or UV-Vis spectroscopy, researchers can generate accurate and reliable solubility data. This information is invaluable for the effective application of this compound in various scientific and industrial endeavors, particularly in the fields of chemical synthesis and pharmaceutical development.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 9. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmajournal.net [pharmajournal.net]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Health and Safety Information for 1,1,3-Trichlorobutane: An In-depth Technical Guide

Disclaimer: Limited specific toxicological data is available for 1,1,3-Trichlorobutane. This guide provides a comprehensive overview of its known properties and extrapolates potential hazards based on data for structurally similar short-chain chlorinated alkanes (SCCAs). All recommendations should be considered within this context, and this compound should be handled with the utmost caution, assuming it may possess hazards similar to related compounds.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior and potential for exposure.

| Property | Value | Source |

| Molecular Formula | C4H7Cl3 | --INVALID-LINK-- |

| Molecular Weight | 161.46 g/mol | --INVALID-LINK-- |

| CAS Number | 13279-87-3 | --INVALID-LINK-- |

| Boiling Point | 152 °C (calculated) | --INVALID-LINK-- |

| Density | 1.2514 g/cm³ @ 25 °C (for a related isomer) | --INVALID-LINK-- |

| Water Solubility | log10WS: -2.68 (calculated) | --INVALID-LINK-- |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.807 (calculated) | --INVALID-LINK-- |

Health and Safety Information

Summary of Toxicological Data

No specific acute toxicity data (e.g., LD50, LC50) or established occupational exposure limits (e.g., PEL, TLV) are available for this compound. In the absence of such data, it is prudent to treat this compound as potentially hazardous. The following information is based on the general toxicological profile of short-chain chlorinated alkanes (SCCAs).

General Health Hazards of Short-Chain Chlorinated Alkanes (SCCAs)

SCCAs are a class of chemicals that have been the subject of regulatory scrutiny due to their environmental and health effects.[1][2][3]

-

Acute Effects: SCCPs generally exhibit low acute toxicity. However, repeated application may cause skin and eye irritation.

-

Chronic Effects & Carcinogenicity: Some chlorinated paraffins are listed as "Possible Carcinogens" by the International Agency for Research on Cancer (IARC) and "Reasonably Anticipated to Be a Carcinogen" by the U.S. National Toxicology Program (NTP).[1]

-

Systemic Effects: Animal studies on SCCAs have shown adverse effects on the liver, thyroid, and kidneys.

-

Mutagenicity: SCCAs are generally not considered to be mutagenic.

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of mists and dermal contact.[1]

Environmental Hazards of Short-Chain Chlorinated Alkanes (SCCAs)

SCCAs are recognized for their environmental persistence, potential for bioaccumulation, and toxicity to aquatic organisms.[4]

-

Persistence and Bioaccumulation: They are persistent in the environment and can bioaccumulate in wildlife and humans.[1][4]

-

Environmental Transport: SCCAs can be transported globally in the environment.[1]

-

Aquatic Toxicity: They are toxic to aquatic organisms at low concentrations.[1]

Experimental Protocols

Due to the lack of specific studies on this compound, a generalized experimental protocol for determining acute oral toxicity (LD50), based on OECD Guideline 420, is provided as a reference for the type of study required to assess the acute toxicity of a chemical.

Representative Experimental Protocol: Acute Oral Toxicity (LD50) - Fixed Dose Procedure (Based on OECD 420)

Objective: To determine the acute oral toxicity of a substance. This method avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.

Test Animals:

-

Species: Rat (preferred)

-

Sex: Healthy, nulliparous, and non-pregnant females.

-

Age: Young adults (8-12 weeks old).

-

Housing: Housed in appropriate conditions with controlled temperature, humidity, and light cycle. Access to standard laboratory diet and drinking water.

Methodology:

-

Sighting Study: A preliminary study is conducted with a single animal at a defined dose level to determine the starting dose for the main study.

-

Main Study:

-

A group of animals (typically 5 females) is dosed at a specific fixed dose level (e.g., 5, 50, 300, or 2000 mg/kg).

-

The substance is administered orally via gavage.

-

The outcome for each animal is recorded (survival or clear signs of toxicity).

-

Based on the outcome, a decision is made to:

-

Dose another group at a higher or lower fixed dose level.

-

Stop the study.

-

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Detailed observations are made shortly after dosing and at regular intervals thereafter.

-

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Visualizations

Safe Handling Workflow for Chlorinated Hydrocarbons

The following diagram outlines a general workflow for the safe handling of chlorinated hydrocarbons like this compound in a laboratory setting.

References

- 1. greenspec.co.uk [greenspec.co.uk]

- 2. The environmental distribution and toxicity of short-chain chlorinated paraffins and underlying mechanisms: Implications for further toxicological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxic substances list: chlorinated alkanes - Canada.ca [canada.ca]

- 4. epa.gov [epa.gov]

The Environmental Fate of 1,1,3-Trichlorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,3-Trichlorobutane is a chlorinated hydrocarbon whose environmental fate is of concern due to the persistence and potential toxicity of similar compounds. This technical guide provides a comprehensive overview of the current understanding of the environmental distribution and transformation of this compound. Due to a lack of specific experimental data for this compound, this guide leverages data from structurally similar chemicals and predictive models to estimate its environmental behavior. The primary routes of its environmental degradation are expected to be biotic processes, including reductive dechlorination under anaerobic conditions and co-metabolism under aerobic conditions. Abiotic degradation through hydrolysis and photolysis is anticipated to be slow. The compound is predicted to have moderate mobility in soil and a potential for bioaccumulation. This guide details the likely degradation pathways, provides summaries of relevant experimental protocols for assessing its environmental fate, and presents estimated physicochemical and ecotoxicological properties.

Introduction

Chlorinated alkanes are a class of synthetic organic compounds that have seen wide industrial use, leading to their distribution in the environment. Understanding the environmental fate of these compounds is critical for assessing their potential risks to ecosystems and human health. This guide focuses specifically on this compound, providing an in-depth analysis of its expected behavior in various environmental compartments. Given the limited availability of direct experimental data, this document relies on established knowledge of similar chlorinated hydrocarbons and computational predictions to build a comprehensive profile.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. The following table summarizes key properties for this compound, combining available data with estimated values.

| Property | Value | Unit | Source |

| Molecular Formula | C₄H₇Cl₃ | - | --INVALID-LINK-- |

| Molecular Weight | 161.46 | g/mol | [1][2] |

| CAS Registry Number | 13279-87-3 | - | [1][2] |

| Boiling Point | 152 - 154 | °C | [1][3] |

| Density | 1.2514 | g/cm³ at 25°C | [1] |

| Log Octanol-Water Partition Coefficient (log Kₒw) | 2.807 | - | [2] |

| Water Solubility (log S) | -2.68 | log(mol/L) | [2] |

| Vapor Pressure | Estimated | Pa | - |

| Henry's Law Constant | Estimated | Pa·m³/mol | - |

Environmental Fate and Transport

The environmental fate of this compound is determined by a combination of transport and transformation processes.

Transport

Mobility in Soil: The mobility of organic compounds in soil is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates a greater tendency to adsorb to soil and organic matter, resulting in lower mobility. Based on its estimated log Kow of 2.807, this compound is expected to have a moderate Koc value, suggesting it may have some mobility in soil and could potentially leach into groundwater.

Transformation and Degradation

The persistence of this compound in the environment is dependent on its susceptibility to abiotic and biotic degradation processes.

Hydrolysis: Chlorinated alkanes can undergo hydrolysis, a reaction with water that can lead to their degradation. However, for many chlorinated alkanes, this process is generally slow under typical environmental pH and temperature conditions. The rate of hydrolysis for this compound is not experimentally determined but is expected to be a minor degradation pathway.

Photolysis: Direct photolysis, or degradation by sunlight, is not expected to be a significant degradation pathway for this compound in water as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum. In the atmosphere, it may be subject to indirect photolysis through reactions with hydroxyl radicals.

Biodegradation is expected to be the primary mechanism for the breakdown of this compound in the environment. Both aerobic and anaerobic processes can contribute to its degradation.

Anaerobic Degradation: Under anaerobic conditions, such as in saturated soils, sediments, and some groundwater environments, this compound is likely to undergo reductive dechlorination. In this process, microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. This process can lead to the formation of less chlorinated butanes and ultimately to butane, which can be further mineralized.

Aerobic Degradation: In the presence of oxygen, this compound may be degraded through co-metabolism. This occurs when microorganisms, while utilizing another primary substrate for growth, produce enzymes that can fortuitously degrade the chlorinated compound. Monooxygenase enzymes are known to play a key role in the aerobic co-metabolism of chlorinated alkanes.[4][5]

Bioaccumulation

The potential for a chemical to accumulate in living organisms is estimated by its bioconcentration factor (BCF). With a log Kow of 2.807, this compound has a moderate potential for bioaccumulation in aquatic organisms.

Estimated Environmental Fate Data

The following table summarizes estimated environmental fate parameters for this compound. These values are derived from quantitative structure-activity relationship (QSAR) models and data for analogous compounds and should be used as screening-level estimates.

| Parameter | Estimated Value | Unit | Method of Estimation |

| Atmospheric Half-Life | Days to weeks | - | Reaction with hydroxyl radicals |

| Aqueous Hydrolysis Half-Life | Years | - | Based on similar chlorinated alkanes |

| Aqueous Photolysis Half-Life | Not significant | - | Lack of chromophores |